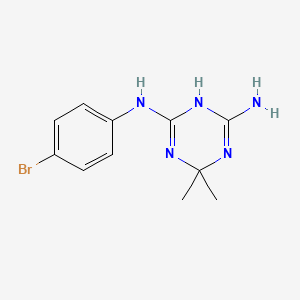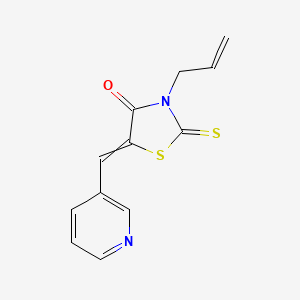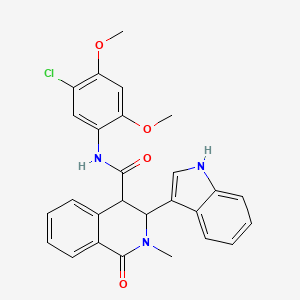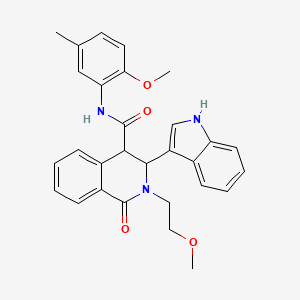
N-(3-Ethoxypropyl)-3-(1H-indol-3-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-329424 is a chemical compound known for its ABL kinase inhibiting activities . It has a molecular weight of 405.49 and a chemical formula of C24H27N3O3 . This compound is primarily used in scientific research due to its potential therapeutic applications.
Preparation Methods
The synthetic routes and reaction conditions for WAY-329424 are not widely documented in public sources. it is typically synthesized in a laboratory setting using standard organic synthesis techniques. Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
WAY-329424 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
WAY-329424 has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to study its reactivity and properties.
Biology: It is used in biological studies to understand its effects on cellular processes and pathways.
Industry: It may be used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
WAY-329424 exerts its effects by inhibiting ABL kinase activity . ABL kinase is a protein that plays a crucial role in cell signaling pathways, and its inhibition can disrupt these pathways, leading to various biological effects. The molecular targets and pathways involved include the ABL kinase signaling pathway, which is important in cell growth and survival.
Comparison with Similar Compounds
WAY-329424 is unique in its specific inhibition of ABL kinase. Similar compounds include other ABL kinase inhibitors, such as imatinib and dasatinib. These compounds also inhibit ABL kinase activity but may have different chemical structures and properties. WAY-329424’s uniqueness lies in its specific molecular structure and the resulting biological effects.
Properties
Molecular Formula |
C24H27N3O3 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-(3-ethoxypropyl)-3-(1H-indol-3-yl)-2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carboxamide |
InChI |
InChI=1S/C24H27N3O3/c1-3-30-14-8-13-25-23(28)21-17-10-4-5-11-18(17)24(29)27(2)22(21)19-15-26-20-12-7-6-9-16(19)20/h4-7,9-12,15,21-22,26H,3,8,13-14H2,1-2H3,(H,25,28) |
InChI Key |
VFYIICYBWIQCBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)C1C(N(C(=O)C2=CC=CC=C12)C)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Chlorophenyl)methyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B10805790.png)
![1-Cyclopropyl-3-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B10805800.png)
![2-[4-(3,4-Dimethylphenyl)-1-phenylimidazol-2-yl]sulfanylacetamide](/img/structure/B10805802.png)
![1-[(4-Chlorophenyl)methyl]-3-cyclohexylthiourea](/img/structure/B10805810.png)
![N-[4-[2-[4-(4-chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl]acetyl]phenyl]propanamide](/img/structure/B10805811.png)



![6-(4-chlorophenyl)-3-[(2-fluorophenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10805847.png)
![2-[[(6-Chloropyridazin-3-yl)hydrazinylidene]methyl]phenol](/img/structure/B10805861.png)




